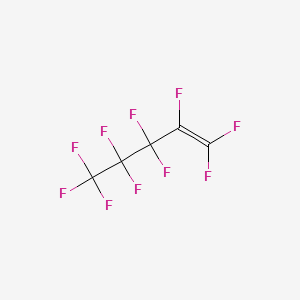
Perfluoropent-1-ene
Overview
Description
Perfluoropent-1-ene (PFPE) is a fluorinated hydrocarbon that is increasingly being used in scientific research and industrial applications. It is an excellent solvent for a wide range of compounds, including polymers, organometallic compounds, and inorganic compounds. It is also used as an additive in various products, such as paints, sealants, and coatings. PFPE has a wide range of applications in both the industrial and research sectors, and its properties make it a valuable material for many purposes.
Scientific Research Applications
1. Chemical Reactions and Mechanisms
Perfluoropent-1-ene demonstrates unique reactivity patterns in various chemical reactions. For instance, it can react with anhydrous hydrogen fluoride to produce cis- and trans-2H-nonfluoropent-2-ene, as well as undergo transformations with caesium fluoride in formamide to yield perfluoropent-2-yne. These reactions highlight its versatility in chemical synthesis and its potential applications in developing new fluorinated compounds (Banks, Braithwaite, Haszeldine, & Taylor, 1969).
2. Biological Applications
In the biological field, this compound derivatives have been utilized in designing optical probes like Peroxyfluor-1 (PF1). This probe is selective for hydrogen peroxide in living cells, offering a unique tool for biological research and medical diagnostics (Chang, Pralle, Isacoff, & Chang, 2004).
3. Photochemical Studies
The compound has been used in photochemical studies, such as the investigation of its rearrangement under ultraviolet irradiation. These studies provide insights into the behavior of perfluoroalkyl olefins under light exposure, which is crucial for understanding their stability and reactivity (Bell, Fields, Haszeldine, & Moran, 1980).
4. Material Science Applications
This compound and its derivatives find applications in material science, particularly in the synthesis of novel polymers and compounds with unique properties. For example, reactions with diethylenetriamine have been explored to form bicyclic compounds with potential applications in materials chemistry (Saloutin, Skryabina, Burgart, Chupakhin, Font-altaba, Solans, & Font‐Bardia, 1994).
5. Environmental Impact Studies
Studies on this compound derivatives, like perfluoropolyethers, have been conducted to understand their environmental impact, particularly their atmospheric lifetime and global warming potential. Such research is vital for assessing the environmental safety of these compounds (Young, Hurley, Wallington, & Mabury, 2006).
6. Electrochemistry and Energy Applications
This compound derivatives have been explored as electrolyte additives in lithium-ion batteries. Their unique properties contribute to favorable solid electrolyte interphase formation, enhancing battery performance and efficiency (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
Mechanism of Action
Target of Action
Perfluoropent-1-ene, also known as Decafluoropent-1-ene, is a synthetic compound with the molecular formula C5F10 It’s known for its high chemical stability and low reactivity .
Mode of Action
Given its high chemical stability and low reactivity , it’s likely that the compound does not readily interact with biological targets. More research is needed to fully understand its mode of action.
Biochemical Pathways
Some studies suggest that perfluorochemicals, a group to which this compound belongs, can be degraded by certain pseudomonas species under aerobic conditions
Result of Action
Given its chemical stability and low reactivity , it’s likely that the compound does not readily interact with biological molecules or induce significant cellular effects. More research is needed to fully understand its biological impacts.
Properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,5-decafluoropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10/c6-1(2(7)8)3(9,10)4(11,12)5(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWHQPOHADDEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880139 | |
| Record name | Perfluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-87-4 | |
| Record name | 1,1,2,3,3,4,4,5,5,5-Decafluoro-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=376-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoropent-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoropent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


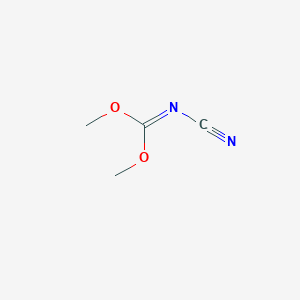
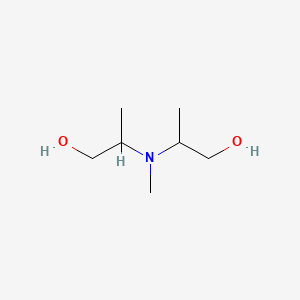




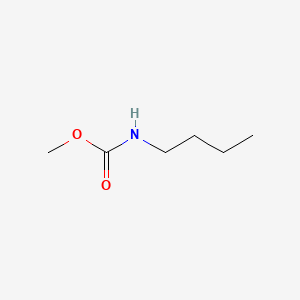
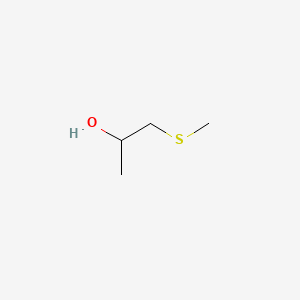





![[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-](/img/structure/B1607196.png)
